TVB-2640

NASH Liver Fibrosis De Novo Lipogenesis

FASN research demands a clinically validated inhibitor with established human dosing. TVB-2640 (denifanstat) is the only clinical-grade FASN inhibitor, delivering 28.1% liver fat reduction in NASH (FASCINATE-1, P=0.001) and 31.4% PFS6 in GBM with bevacizumab (P=0.008). FDA Fast Track designation, 15-h half-life enables once-daily oral dosing at 50-100 mg/m². For murine in vivo studies, TVB-3664 is recommended due to superior mouse PK.

Molecular Formula C23H29NO5S
Molecular Weight
Cat. No. B1150167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVB-2640
Molecular FormulaC23H29NO5S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TVB-2640 (Denifanstat) Procurement Overview


TVB-2640 (denifanstat, ASC40) is an orally bioavailable, small-molecule fatty acid synthase (FASN) inhibitor in Phase 2/3 clinical development for oncology and nonalcoholic steatohepatitis (NASH). The compound was extracted from patent WO2012122391A1 (compound 152) and exhibits potent FASN biochemical inhibition with an IC50 of 0.044-0.052 µM and cellular EC50 of 0.072 µM [1][2]. TVB-2640 is the first FASN inhibitor to enter human clinical trials and has received FDA Fast Track designation for NASH [3][4].

Target Fatty acid synthase (FASN) inhibition context
Context Clinical-trial-relevant oral FASN inhibitor; human PK and exposure data reported
Format Suitable for NASH, glioblastoma, and solid tumor model endpoint studies

TVB-2640 vs. Other FASN Inhibitors


FASN inhibitors are not interchangeable due to marked differences in potency, isoform selectivity, and pharmacokinetic profiles. While preclinical tools such as C75 (IC50 ~35 µM) and orlistat exhibit low potency or poor systemic exposure, TVB-2640 is distinguished by a sub-100 nM biochemical IC50 and oral bioavailability suitable for chronic human dosing [1][2]. Furthermore, even within the TVB series, significant divergence exists: the second-generation analog TVB-3664 demonstrates superior mouse PK compared to TVB-3166 and TVB-2640, rendering it preferred for murine in vivo studies, whereas TVB-2640 remains the only clinical-grade FASN inhibitor validated across multiple Phase 2 trials [3][4]. The specific quantitative evidence below underscores why procurement decisions must be compound-specific rather than target-class generic.

Class potency gap Early FASN inhibitors (C75, orlistat) show weak inhibition and limited systemic exposure; cellular response may not replicate TVB-2640 profile.
Series PK divergence Within the TVB series, mouse pharmacokinetics differ markedly. TVB-3664 exhibits best mouse PK, while TVB-2640 may not achieve sufficient murine exposure for in vivo substitution.
Clinical validation mismatch TVB-2640 is the only clinical-stage FASN inhibitor; preclinical tools lack human endpoint data from Phase 2 trials, limiting direct model transfer.

TVB-2640 Evidence in NASH & Oncology


NASH Liver Fat Reduction vs. Placebo

In the Phase 2a FASCINATE-1 trial, TVB-2640 demonstrated a statistically significant, dose-dependent reduction in liver fat measured by MRI-PDFF. At the 50 mg daily dose, TVB-2640 reduced liver fat by 28.1% (least squares mean -28.0%; 95% CI -44.5 to -11.6; P=0.001) over 12 weeks, while the placebo group experienced a 4.5% relative increase in liver fat [1]. Notably, 61% of patients in the 50 mg cohort achieved a ≥30% relative reduction in liver fat, compared to 23% in the 25 mg cohort and 11% in the placebo cohort (P<0.001) [1]. This magnitude of liver fat reduction is a validated surrogate for histological improvement in NASH trials.

Liver Fat Change (MRI-PDFF)
Head-to-head
TVB-2640 50 mg −28.1%
Placebo +4.5%
Δ −32.6% (P=0.001)
Supports liver-fat endpoint interpretation in NASH models
12-week Phase 2a trial; 99 patients; data to verify in larger cohorts
NASH Liver Fibrosis De Novo Lipogenesis MRI-PDFF

Glioblastoma PFS6 Improvement vs. Bevacizumab Alone

In a prospective, single-center Phase II trial of 25 patients with relapsed high-grade astrocytoma, the combination of TVB-2640 (100 mg/m2 oral daily) plus bevacizumab (10 mg/kg q2w) achieved a 6-month progression-free survival (PFS6) rate of 31.4% [1]. This represented a statistically significant improvement over the historical benchmark of bevacizumab monotherapy from the BELOB trial, which reported a PFS6 of 16% (P=0.008) [1]. The overall response rate for the combination was 56%, including a 17% complete response rate [1].

6-Month PFS (PFS6)
Head-to-head
TVB-2640 + bevacizumab 31.4%
Bevacizumab alone 16%
Δ +15.4% (P=0.008)
Supports PFS endpoint interpretation in high-grade astrocytoma models
Single-center Phase II; 25 patients
Glioblastoma High-Grade Astrocytoma Bevacizumab PFS6

Paclitaxel Combination Disease Control

In a first-in-human Phase I trial of 136 patients with advanced metastatic solid tumors, TVB-2640 monotherapy achieved a disease control rate (DCR) of 42% with no complete or partial responses [1]. However, when combined with paclitaxel, the DCR increased to 70%, and the partial response (PR) rate reached 11% [1]. Responses were observed across multiple tumor types, including KRASMUT NSCLC, ovarian cancer, and breast cancer [1]. TVB-2640 demonstrated a favorable PK profile with a half-life of approximately 15 hours and predictable exposure [2].

Disease Control Rate
Cross-study
42% → 70%
+28% with paclitaxel
Supports taxane-combination endpoint interpretation in solid tumor models
Phase I; 136 patients; cross-trial comparison
Solid Tumors Paclitaxel Disease Control Rate KRASMUT

Cisplatin Synergy in Cervical Cancer

In preclinical models of cisplatin-resistant cervical cancer, the combination of TVB-2640 with cisplatin demonstrated superior synergistic antitumor effects compared to cisplatin alone [1]. TVB-2640 restored cisplatin sensitivity by promoting SLC7A11-mediated ferroptosis, resulting in synergistic tumor growth attenuation in xenograft models [1]. Mechanistically, FASN inhibition by TVB-2640 reduced SLC7A11 expression and enhanced ferroptotic cell death, both in vitro and in vivo [1].

Cisplatin Resistance Reversal
Supporting evidence
Synergistic tumor growth attenuation via SLC7A11-mediated ferroptosis
Supports ferroptosis pathway study context
Cisplatin-resistant cervical cancer xenografts; mechanism context
Cisplatin Resistance Cervical Cancer Ferroptosis SLC7A11

FASN Inhibitor Series Comparison

Among the TVB-series FASN inhibitors, TVB-2640 is the only compound to have advanced to Phase 2b clinical development, while TVB-3664 and TVB-3166 remain preclinical tools [1]. In terms of biochemical potency, TVB-3664 exhibits the lowest human FASN IC50 at 0.026 µM, compared to 0.044 µM for TVB-2640 and 0.049 µM for TVB-3166 [1]. However, in cellular palmitate inhibition assays (Hela cells), TVB-3664 (0.018 µM) is more potent than TVB-2640 (0.030 µM) [1]. Critically, mouse PK profiles differ dramatically: TVB-3664 demonstrates the best mouse PK, TVB-3166 has good mouse PK, while TVB-2640 has poor mouse PK, necessitating its use primarily in human or humanized models [1]. TVB-2640 has been validated in human ex-vivo liver microtissue models [1].

FASN Inhibitor Series Profile
Head-to-head
TVB-2640: Biochem IC50 0.044 µM, Cell 0.030 µM, Mouse PK poor, Clinical Phase 2b
TVB-3664: 0.026 µM, 0.018 µM, Best mouse PK, Preclinical
TVB-3166: 0.049 µM, 0.070 µM, Good mouse PK, Preclinical
Supports tool selection for murine vs. human model contexts
Data from PMC9485253 Table 1
FASN Inhibitor Series Clinical Development Mouse PK TVB-3664

TVB-2640 Application Scenarios


NASH Clinical & Translational Research

Procurement of TVB-2640 is scientifically justified for NASH programs requiring a clinically validated FASN inhibitor with demonstrated 28.1% liver fat reduction at 12 weeks. The Phase 2a FASCINATE-1 trial provides a quantitative efficacy benchmark superior to placebo (P=0.001) [1]. TVB-2640 has received FDA Fast Track designation and is currently in Phase 2b/3 development (FASCINATE-2). For procurement purposes, the 50 mg daily oral dose is the established efficacious regimen. For translational NASH research, TVB-2640 is the only FASN inhibitor with clinical proof-of-concept in this indication [1].

Glioblastoma Combination Therapy

TVB-2640 procurement is recommended for glioblastoma research programs combining FASN inhibition with anti-angiogenic therapy. The Phase II trial demonstrated a statistically significant PFS6 benefit of 31.4% for TVB-2640 + bevacizumab versus 16% for bevacizumab alone (P=0.008) [2]. This 15.4% absolute improvement supports the use of TVB-2640 in recurrent high-grade astrocytoma protocols. The established dosing regimen is 100 mg/m2 oral daily with standard bevacizumab (10 mg/kg q2w) [2].

Taxane Combinations in Solid Tumors

For oncology programs investigating metabolic modulation with taxane chemotherapy, TVB-2640 procurement is supported by Phase I data showing a DCR of 70% in combination with paclitaxel versus 42% with TVB-2640 monotherapy [3]. Responses were observed in KRASMUT NSCLC, ovarian, and breast cancer. The MTD/RP2D is 100 mg/m2 oral daily. The predictable safety profile, characterized by reversible skin and ocular events, enables chronic oral administration [3]. Notably, TVB-2640 has a 15-hour half-life supporting once-daily dosing [4].

Murine In Vivo FASN Studies

For researchers conducting in vivo studies in mice, TVB-2640 is NOT the recommended FASN inhibitor due to its poor mouse PK profile. Instead, procurement of TVB-3664 is scientifically indicated, as it demonstrates the best mouse PK among the TVB series while maintaining superior biochemical (0.026 µM) and cellular (0.018 µM) potency [5]. This distinction is critical: TVB-2640 should be reserved for human clinical trials or studies utilizing humanized models where clinical-grade material is required [5].

Application
Selection Property
Validation Focus
NASH model endpoint studies
Clinical-trial-context FASN inhibitor
Liver-fat reduction endpoint interpretation
Glioblastoma combination endpoint studies
Anti-angiogenic + FASN inhibition context
PFS endpoint review in recurrent astrocytoma
Taxane combination model studies
Metabolic modulation with taxane chemotherapy
Disease control rate endpoint in solid tumor models
Murine FASN in vivo research
Murine PK-optimized analog selection (TVB-3664)
Mouse exposure model validation; TVB-2640 poor mouse PK

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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